Cas no 2680714-60-5 (2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid)
L'acido 2-(2-{(benzilossi)carbonil(tiofen-2-il)metilammino}-1,3-tiazol-4-il)acetico è un composto eterociclico avanzato che combina nuclei tiazolo e tiofene, noti per la loro versatilità in sintesi organica. La sua struttura integrata con il gruppo carbammato protetto (Cbz) offre stabilità e selettività in reazioni di accoppiamento, particolarmente utile nella preparazione di farmaci candidate e intermedi complessi. La funzionalità acida carbossilica conferisce solubilità in ambienti polari e permette ulteriori funzionalizzazioni tramite formazione di legami ammidici o esterei. Questo derivato tiazolico dimostra potenziale applicativo in sviluppo di inibitori enzimatici e ligandi per recettori biologici, grazie alla sua capacità di modulare interazioni molecolari attraverso i siti tiofenici e tiazolici elettronicamente attivi.
2680714-60-5 structure
Product Name:2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid
Numero CAS:2680714-60-5
MF:C18H16N2O4S2
MW:388.460641860962
CID:5624743
PubChem ID:165929308
Update Time:2025-10-29
2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-28302481
- 2680714-60-5
- 2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid
- 2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid
-
- Inchi: 1S/C18H16N2O4S2/c21-16(22)9-14-12-26-17(19-14)20(10-15-7-4-8-25-15)18(23)24-11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22)
- Chiave InChI: VSMMCVRBHHYEQX-UHFFFAOYSA-N
- Sorrisi: S1C=C(CC(=O)O)N=C1N(C(=O)OCC1C=CC=CC=1)CC1=CC=CS1
Proprietà calcolate
- Massa esatta: 388.05514934g/mol
- Massa monoisotopica: 388.05514934g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 136Ų
2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28302481-1g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28302481-5g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28302481-10g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28302481-0.05g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28302481-0.1g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28302481-0.25g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28302481-0.5g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28302481-1.0g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28302481-2.5g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28302481-5.0g |
2-(2-{[(benzyloxy)carbonyl][(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid |
2680714-60-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
2680714-60-5 (2-(2-{(benzyloxy)carbonyl(thiophen-2-yl)methylamino}-1,3-thiazol-4-yl)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti